ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that combines a chromene moiety with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 4-oxo-4H-chromene-2-carboxylate, which is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or altered functional groups .
Scientific Research Applications
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chromene and thiazole moieties contribute to its ability to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4H-chromene-2-carboxylate: Shares the chromene moiety but lacks the thiazole ring.
Thiazole derivatives: Compounds with similar thiazole structures but different substituents.
Chromene derivatives: Compounds with similar chromene structures but different functional groups.
Uniqueness
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate is unique due to the combination of the chromene and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-2-22-15(21)10-8-24-16(17-10)18-14(20)13-7-11(19)9-5-3-4-6-12(9)23-13/h3-8H,2H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLOCSQMFPEEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330241 | |
Record name | ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816213 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361478-77-5 | |
Record name | ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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